![molecular formula C8H13BrClN3 B1377947 3-(4-Bromopyrazol-1-yl)piperidine hydrochloride CAS No. 1375069-08-1](/img/structure/B1377947.png)
3-(4-Bromopyrazol-1-yl)piperidine hydrochloride
Overview
Description
3-(4-Bromopyrazol-1-yl)piperidine hydrochloride, also known as 3-BPP-HCl, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a highly potent and selective inhibitor of the enzyme phosphodiesterase 5, or PDE5, which is responsible for the breakdown of the important signaling molecule cGMP. As such, it has been used in a variety of experiments to study the effects of cGMP on various cellular processes.
Scientific Research Applications
Synthesis of Bioactive Molecules
3-(4-Bromopyrazol-1-yl)piperidine hydrochloride: is a valuable intermediate in the synthesis of various bioactive molecules. Its incorporation into larger structures is crucial for the development of new pharmaceuticals, particularly those targeting neurological disorders. The piperidine moiety is a common feature in many drugs due to its ability to interact with biological targets .
Development of Agrochemicals
This compound is also used in the design of agrochemicals. The bromopyrazolyl group can act as a building block for the synthesis of herbicides and pesticides. Its reactivity allows for the creation of compounds that are selective in their action, minimizing harm to non-target species .
Material Science Research
In material science, 3-(4-Bromopyrazol-1-yl)piperidine hydrochloride can be used to modify the properties of polymers and resins. By incorporating this compound, researchers can alter the thermal stability, rigidity, and other physical properties of materials .
Chemical Synthesis Methodology
This compound plays a role in the development of new chemical synthesis methodologies. It can be used in various organic transformations, such as cyclization reactions, to produce novel cyclic compounds with potential applications in different fields of chemistry .
Catalysis
The bromopyrazolyl group of 3-(4-Bromopyrazol-1-yl)piperidine hydrochloride can act as a ligand in catalysis. It can form complexes with metals and facilitate various catalytic processes, including those important in industrial chemical production .
Biological Studies
As a research chemical, it is used in biological studies to probe the function of enzymes and receptors. The compound can be tagged with radioactive isotopes or fluorescent markers to track its distribution and interaction within biological systems .
properties
IUPAC Name |
3-(4-bromopyrazol-1-yl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3.ClH/c9-7-4-11-12(6-7)8-2-1-3-10-5-8;/h4,6,8,10H,1-3,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEJTWRHSYRZTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C=C(C=N2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromopyrazol-1-yl)piperidine hydrochloride | |
CAS RN |
1375069-08-1 | |
Record name | Piperidine, 3-(4-bromo-1H-pyrazol-1-yl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1375069-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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